3-bromo-N-(phenylcarbamothioyl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-(phenylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2OS/c15-11-6-4-5-10(9-11)13(18)17-14(19)16-12-7-2-1-3-8-12/h1-9H,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYUCJFSCHBGPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90981152 | |
| Record name | 3-Bromo-N-[(phenylimino)(sulfanyl)methyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90981152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6392-21-8 | |
| Record name | 3-Bromo-N-[(phenylimino)(sulfanyl)methyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90981152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(phenylcarbamothioyl)benzamide typically involves the reaction between 3-bromobenzoyl chloride and N-phenylthiourea. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 3-position of the benzamide ring undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. Key examples include:
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Hydroxylation : Reaction with aqueous NaOH at 80°C replaces bromine with a hydroxyl group, forming 3-hydroxy derivatives.
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Amination : Treatment with amines (e.g., aniline) in DMF at 120°C yields 3-amino-substituted products .
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Thiolation : Substitution with thiophenol in the presence of CuI generates 3-thioether derivatives .
Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaOH (aq.) | Ethanol | 80°C | 6 hr | 72% |
| Aniline | DMF | 120°C | 12 hr | 65% |
| Thiophenol/CuI | Toluene | 110°C | 8 hr | 58% |
Thiourea Group Reactivity
The N-phenylcarbamothioyl moiety participates in:
-
Coordination Chemistry : Acts as a bidentate ligand for transition metals (e.g., Cu(II), Ni(II)), forming complexes with potential catalytic activity .
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Oxidation : Treatment with H₂O₂ oxidizes the C=S bond to C=O, yielding urea derivatives .
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Acid/Base Reactions : Reacts with strong acids (e.g., HCl) to protonate the thiourea nitrogen, forming water-soluble salts .
Cross-Coupling Reactions
The bromine substituent enables palladium-catalyzed cross-coupling:
-
Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ to form biaryl derivatives .
-
Buchwald-Hartwig Amination : Coupling with secondary amines produces 3-aminated benzamides .
Example Suzuki Coupling Parameters :
| Catalyst | Base | Solvent | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 85% |
Substituent Effects on Reactivity
Electron-withdrawing groups (EWGs) on the phenyl ring enhance electrophilicity at the bromine position, accelerating SNAr. Comparative studies reveal:
| Substituent (R) | Relative Reaction Rate (vs. H) |
|---|---|
| -NO₂ | 3.2x |
| -Br | 1.8x |
| -OCH₃ | 0.6x |
Data sourced from kinetic studies using HPLC analysis .
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C, releasing HBr and forming polymeric byproducts.
-
Photodegradation : UV exposure (254 nm) cleaves the C–Br bond, generating debrominated products .
This compound’s versatility in substitution and coupling reactions makes it valuable for synthesizing bioactive molecules and functional materials. Future research should explore its applications in asymmetric catalysis and targeted drug delivery systems.
Scientific Research Applications
Synthesis of 3-Bromo-N-(Phenylcarbamothioyl)Benzamide
The synthesis of this compound typically involves the reaction between benzoyl chloride derivatives and N-phenylthiourea. The presence of the bromine substituent is crucial as it enhances the lipophilic and electronic properties of the compound, which can improve its interaction with biological targets.
General Synthesis Procedure:
- Reagents : Benzoyl chloride derivatives, N-phenylthiourea.
- Solvent : Commonly used solvents include dioxane or pyridine.
- Conditions : Reaction is usually carried out under reflux conditions for several hours, followed by purification through column chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:
- Cytotoxicity against MCF-7 Cells : The compound demonstrated significant cytotoxic activity against MCF-7 breast cancer cells, with an IC50 value of 0.27 mM, indicating potent activity compared to traditional chemotherapeutics like hydroxyurea (IC50 = 9.76 mM) .
- Mechanism of Action : The anticancer effects are attributed to the inhibition of specific cellular pathways, possibly involving interaction with the epidermal growth factor receptor (EGFR), which is critical in cancer cell proliferation .
Anti-inflammatory Activity
In addition to its anticancer properties, derivatives of N-(phenylcarbamothioyl)benzamide have shown promising anti-inflammatory effects:
- In Vivo Studies : Compounds were tested for their ability to reduce acute carrageenan-induced paw edema in mice, yielding results that suggest enhanced anti-inflammatory activity compared to standard treatments like indomethacin .
Comparative Analysis of Derivatives
The following table summarizes the cytotoxic activities of various derivatives related to this compound:
| Compound Name | IC50 (mM) | Activity Type |
|---|---|---|
| This compound | 0.27 | Anticancer |
| N-(phenylcarbamothioyl)-4-fluorobenzamide | 0.31 | Anticancer |
| Hydroxyurea | 9.76 | Reference Anticancer |
| Indomethacin | N/A | Anti-inflammatory |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental settings:
- Study on MCF-7 Cells : A comprehensive study synthesized multiple derivatives and assessed their cytotoxic effects against MCF-7 cells, concluding that modifications such as bromination significantly enhance anticancer activity .
- Anti-inflammatory Research : Another study investigated the anti-inflammatory properties of related compounds, finding that certain derivatives exhibited superior efficacy compared to established anti-inflammatory drugs .
Conclusion and Future Directions
The compound this compound represents a promising candidate for further development as an anticancer agent and anti-inflammatory drug. Future research should focus on:
- Mechanistic Studies : Understanding the precise mechanisms by which these compounds exert their biological effects.
- In Vivo Testing : Conducting more extensive animal studies to evaluate safety and efficacy before clinical trials.
- Structural Modifications : Exploring additional modifications to enhance potency and selectivity for targeted therapies.
Comparison with Similar Compounds
Substituent Effects on Cytotoxic Activity
Derivatives of N-(phenylcarbamothioyl)benzamide with varying substituents exhibit distinct biological activities:
Key Findings :
- Electron-withdrawing groups (e.g., NO₂, Br) enhance cytotoxic potency due to stronger electronic interactions with target receptors like SIRT-1 .
- Lipophilic groups (e.g., CH₃) improve membrane permeability but may reduce solubility, leading to lower activity in hydrophilic environments .
- The 3-bromo derivative outperforms 4-bromo and 4-fluoro analogs, suggesting positional sensitivity in binding pockets .
Structural Modifications and Kinase Inhibition
Compared to VEGFR-2 inhibitors like tivozanib, this compound analogs show shape similarity but divergent chemical group distributions:
Key Findings :
HDAC8 Activation and Enzyme Rescue
This compound (TM-2-51) acts as a dose-dependent activator of HDAC8 mutants, restoring catalytic activity to wild-type levels in A188T and I243N mutants . Comparatively, other N-acylthiourea derivatives show variable activation profiles:
| HDAC8 Mutant | Fold Activation (TM-2-51) | Fold Activation (Other Activators) |
|---|---|---|
| Wild-Type | 2.5 | 3.0 |
| A188T | 3.0 | 1.2 |
| I243N | 2.8 | 0.9 |
Q & A
Q. Which analytical techniques are critical for characterizing reaction intermediates?
- LC-MS : Use Shimadzu LC-30AD with ESI+ mode (gradient: 5–100% ACN in 2.5 min) to track intermediates .
- XRD : Resolve crystal structures with Oxford Xcalibur Ruby Gemini diffractometers (λ = 0.71073 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
